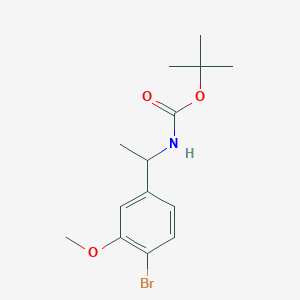

tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromo-3-methoxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)10-6-7-11(15)12(8-10)18-5/h6-9H,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREYXGJPDSNQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Br)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of Bromo-Methoxyphenyl Derivatives with tert-Butyl Carbamate Precursors

The most widely reported method involves the direct coupling of a bromo-methoxyphenyl ethylamine derivative with a tert-butyl carbamate precursor. This approach leverages nucleophilic substitution or condensation reactions to form the carbamate bond. For example, tert-butyl (1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate is synthesized by reacting (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base such as triethylamine or N-methylmorpholine . The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, achieving yields of 80–90% after purification via silica gel chromatography .

Key advantages of this method include:

-

Stereochemical retention : The use of Boc<sub>2</sub>O preserves the chiral center of the ethylamine substrate .

-

Scalability : Reactions are amenable to multi-gram synthesis without significant yield loss .

Table 1: Reaction Conditions for Direct Coupling

| Parameter | Details |

|---|---|

| Substrate | (1S)-1-(3-bromo-4-methoxyphenyl)ethylamine |

| Carbamate Source | Boc<sub>2</sub>O |

| Solvent | Dichloromethane or THF |

| Base | Triethylamine/N-methylmorpholine |

| Temperature | 0–25°C |

| Yield | 80–90% |

Radical-Mediated Alkylation for Carbamate Installation

A radical-based approach, reported in synthetic studies, utilizes O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate and dilauroyl peroxide (DLP) to install the carbamate moiety . For example, tert-butyl (2-(4-bromo-1H-indol-3-yl)ethyl)carbamate is synthesized via a radical chain mechanism in degassed dichloroethane (DCE). The method achieves moderate yields (52%) but offers compatibility with sensitive functional groups .

Reaction Scheme :

Table 2: Radical Alkylation Parameters

| Component | Role |

|---|---|

| Dilauroyl peroxide | Radical initiator |

| DCE | Solvent (degassed) |

| Reaction time | 16–24 hours |

| Yield | 50–60% |

Mixed Anhydride Condensation for Stereospecific Synthesis

A stereospecific route from CN102020589B involves forming a mixed anhydride intermediate from N-Boc-D-serine and isobutyl chlorocarbonate . Condensation with benzylamine in ethyl acetate yields a tert-butyl carbamate derivative, which is brominated and methoxylated in subsequent steps . This method is critical for accessing enantiomerically pure forms of the compound.

Key steps :

-

Mixed anhydride formation : N-Boc-D-serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine .

-

Amine condensation : The anhydride reacts with benzylamine to form the carbamate backbone .

-

Bromination and methoxylation : Introduces the 4-bromo-3-methoxy groups via electrophilic substitution .

Yield Optimization :

-

Temperature control : Reactions conducted at 0–15°C minimize racemization .

-

Purification : Hexane/ethyl acetate crystallization improves enantiomeric excess to >99% .

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield | Stereochemical Control | Scalability |

|---|---|---|---|

| Direct Coupling | 80–90% | High | Excellent |

| Boric Acid Ester | 50–60% | Low | Moderate |

| Radical Alkylation | 50–60% | Moderate | Limited |

| Mixed Anhydride | 70–80% | High | Good |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromo group in tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromo group or reduce the carbamate group to an amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in amines or dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry

- Synthesis of Bioactive Compounds : tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate serves as an important intermediate in the synthesis of various bioactive molecules. It can be modified to develop prodrugs that release active pharmaceutical ingredients upon metabolic activation, enhancing therapeutic efficacy.

- Enzyme Modulation : This compound has been studied for its ability to modulate enzyme activity. Its carbamate group allows it to form covalent bonds with active sites of enzymes, leading to inhibition or enhancement of their functions, which is crucial in drug development and biochemical pathway analysis .

Biological Research

- Protein Interactions : In biological studies, this compound is utilized to investigate the effects of carbamate derivatives on enzyme activity and protein interactions. It has shown potential as an inhibitor or modulator of specific enzymes, providing insights into biochemical pathways and cellular processes.

- Pharmacological Studies : Case studies have demonstrated its role in pharmacological research, particularly in evaluating its selectivity for various molecular targets. The compound's unique substitution pattern on the phenyl ring contributes to its distinct reactivity and biological activity .

Industrial Applications

- Agrochemicals : The compound is employed in the production of agrochemicals, where its unique chemical properties make it suitable for use as a stabilizer or additive in formulations.

- Materials Science : Its application extends to materials science, where it can act as a building block for the preparation of complex molecules used in polymer synthesis and other specialty chemicals.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a selective inhibitor for certain serine hydrolases. The results indicated that modifications to the compound could enhance selectivity while minimizing off-target effects. This highlights the compound's potential in developing targeted therapies for diseases involving specific enzyme dysregulation .

Case Study 2: Prodrug Development

Research focused on modifying the carbamate group of this compound to create prodrugs that release active pharmacological agents upon metabolic activation. This approach demonstrated improved bioavailability and therapeutic outcomes in preclinical models, showcasing the compound's utility in drug design .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromo and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen and Methoxy Substitution

Compounds with bromine or chlorine at different positions on the phenyl ring exhibit distinct reactivity and binding properties:

Key Insight : Bromine at the para position enhances electrophilic aromatic substitution reactivity, while chlorine or methoxy groups at meta/ortho positions modulate electronic effects and steric hindrance .

Methoxy vs. Methyl Substitution

Methoxy groups improve solubility via hydrogen bonding, whereas methyl groups enhance lipophilicity:

- tert-Butyl (1-(4-bromo-3-methylphenyl)ethyl)carbamate : Methyl substitution at C3 increases metabolic stability but reduces polarity .

- tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate : Methoxy at C2 improves solubility but may sterically hinder reactions at C4 .

Positional Isomerism and Stereochemistry

Positional Bromine Isomers

*Similarity scores (0–1) based on structural overlap with tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate .

Stereochemical Variants

- (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate : The S-configuration improves affinity for chiral receptors (e.g., H3 agonists) compared to racemic mixtures .

- (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate : R-isomers show 10–20% higher yield in Suzuki-Miyaura couplings due to favorable steric alignment .

Cyclopropyl and Extended Chain Modifications

Incorporating cyclopropyl or extended alkyl chains alters conformational flexibility:

Biological Activity

tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxyphenylacetic acid with tert-butyl carbamate. A common method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, using dichloromethane as the solvent at room temperature. The resulting product can be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activities. The presence of the bromo and methoxy groups enhances the compound's binding affinity, influencing its pharmacological effects.

Biological Activity Overview

In vitro Studies : Research indicates that this compound exhibits significant enzyme inhibition properties, particularly in the context of enzyme targets relevant to cancer therapy and other diseases. For example, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Anticancer Activity : In cellular assays, this compound has shown promising results against various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism appears to involve disruption of tubulin polymerization, a critical process for cell division .

Case Studies

- Antitumor Efficacy : A study evaluating the anticancer properties of related carbamate derivatives found that certain modifications to the structure significantly enhanced potency against multiple cancer types. Specifically, compounds with methoxy substitutions demonstrated increased efficacy in inhibiting tumor growth in vitro .

- Enzyme Inhibition : Another investigation focused on the inhibition of acid ceramidase by derivatives similar to this compound. The findings indicated that these compounds could effectively reduce ceramide levels in cancer cells, thereby promoting apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Halogen Group | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Bromo | High | Tubulin inhibition |

| tert-Butyl (1-(4-chloro-3-methoxyphenyl)ethyl)carbamate | Chloro | Moderate | Unknown |

| tert-Butyl (1-(4-fluoro-3-methoxyphenyl)ethyl)carbamate | Fluoro | Low | Unknown |

This table illustrates that the bromo derivative exhibits superior anticancer activity compared to its chloro and fluoro counterparts, likely due to its ability to engage more effectively with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl carbamate derivatives like tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, carbamate formation often involves reacting an amine intermediate with tert-butoxycarbonyl (Boc) protecting agents like Boc anhydride [(Boc)₂O] in the presence of a base (e.g., triethylamine). Key steps include:

- Amine Preparation : Synthesis of the 1-(4-bromo-3-methoxyphenyl)ethylamine intermediate via reductive amination or alkylation.

- Boc Protection : Reaction with Boc anhydride under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., bromine and methoxy groups) and Boc-protection .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to confirm molecular weight (e.g., expected [M+H]⁺ ion) and purity (>95%) .

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer: Store under refrigeration (2–8°C) in airtight, light-resistant containers to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can degrade carbamates .

Q. How should researchers handle potential hazards during synthesis?

Methodological Answer: Follow safety protocols for brominated aromatics and methoxy derivatives:

- Ventilation : Use fume hoods to minimize inhalation of volatile reagents (e.g., bromine-containing intermediates) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in carbamate formation?

Methodological Answer: Systematic optimization using Design of Experiments (DoE):

- Catalyst Screening : Test bases (e.g., DMAP, DBU) to enhance Boc activation .

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) for solubility and reaction kinetics .

- Temperature Control : Monitor exothermic reactions via inline IR spectroscopy to avoid side products (e.g., tert-butyl alcohol byproducts) .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., varying yields)?

Methodological Answer:

- Reproducibility Checks : Replicate protocols with controlled humidity/temperature .

- Intermediate Analysis : Use LC-MS to identify unstable intermediates (e.g., amine degradation) .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) to isolate substituent-specific effects .

Q. How can computational modeling predict reactivity or stereochemical outcomes for this compound?

Methodological Answer:

Q. What advanced techniques characterize solid-state interactions (e.g., crystallinity or polymorphism)?

Methodological Answer:

Q. How does the bromine substituent influence electronic properties in downstream reactions?

Methodological Answer:

Q. What protocols ensure safe disposal of this compound and its byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.